molecular formula C9H12O2 B13638349 rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid

rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid

Cat. No.: B13638349
M. Wt: 152.19 g/mol
InChI Key: RZQRFJYKWMUYLB-XLPZGREQSA-N
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Description

rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with amines or alcohols.

Major Products:

    Oxidation: Esters, anhydrides.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activity and as probes for studying enzyme mechanisms.

Industry: Used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivatives. The bicyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.

    Cyclohexene carboxylic acids: These compounds have a similar carboxylic acid functional group but lack the bicyclic framework.

Uniqueness: The unique bicyclo[2.2.2]octane framework of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid provides distinct reactivity and stability compared to other bicyclic compounds. This makes it a valuable compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8+/m0/s1

InChI Key

RZQRFJYKWMUYLB-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C[C@H]2C(=O)O

Canonical SMILES

C1CC2C=CC1CC2C(=O)O

Origin of Product

United States

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